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Compound of Interest

Compound Name: 4,4'-Dinitrodiphenyl ether

Cat. No.: B089414

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the key organic intermediate, 4,4'-dinitrodiphenyl ether. This document details the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the
experimental protocols utilized for their acquisition. The information presented is intended to
support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4,4'-
dinitrodiphenyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 4,4'-Dinitrodiphenyl Ether
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Chemical Shift (8)

Multiplicity Assignment Solvent
Ppm
) Aromatic Protons
~8.3 Multiplet DMSO-de
(ortho to -NO2)
Aromatic Protons
~7.4 Multiplet (ortho to ether DMSO-de

linkage)

Table 2: 13C NMR Spectroscopic Data of 4,4'-Dinitrodiphenyl Ether (Predicted)

Chemical Shift (8) ppm Assignment Solvent
C-1, C-1' (Carbon attached to

~160-165 CDCls
ether oxygen)
C-4, C-4' (Carbon attached to

~140-145 _ CDCls
nitro group)
C-3, C-5, C-3', C-5' (Aromatic

~125-130 CDClIs
CH)
C-2, C-6, C-2', C-6' (Aromatic

~118-122 CDCls

CH)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of 4,4'-Dinitrodiphenyl Ether

© 2025 BenchChem. All rights reserved. 2/6

Tech Support


https://www.benchchem.com/product/b089414?utm_src=pdf-body
https://www.benchchem.com/product/b089414?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?)

Assignment

~3100 Aromatic C-H Stretching

1606 Aromatic C=C Stretching

1506 Asymmetric N=O Stretching of Nitro Group
1321 Symmetric N=0O Stretching of Nitro Group
1168 Aromatic C-H Bending

1089 Ether C-O Stretching

Mass Spectrometry (MS)

Table 4: Electron lonization (El) Mass Spectrometry Data of 4,4'-Dinitrodiphenyl Ether

mlz Relative Abundance (%) Proposed Fragment
260.0 100.0 [M]* (Molecular lon)
230.0 48.6 [M - NOJ*

184.0 9.9 [M - NO2 - O]*
168.0 62.2 [C12H802]*

139.0 69.1 [C7Hs03]*

128.0 31.9 [CeH402]*

92.0 34.5 [CeH4O]*

76.0 45.8 [CeHa]*

64.0 36.1 [CsHa]*

50.0 37.1 [CaH2]*

Experimental Protocols
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The following sections detail the general methodologies for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4,4'-dinitrodiphenyl ether is prepared by dissolving the sample in a deuterated
solvent, typically DMSO-ds for tH NMR or CDCIs for 13C NMR, containing a small amount of
tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a spectrometer
operating at a frequency of 300 MHz or higher. For H NMR, the chemical shifts are reported in
parts per million (ppm) downfield from TMS. For 13C NMR, the spectrum is typically proton-
decoupled to simplify the spectrum to a series of singlets, with chemical shifts also referenced
to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid 4,4'-dinitrodiphenyl ether is typically obtained using the
potassium bromide (KBr) pellet method. A small amount of the finely ground sample is mixed
with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is recorded by
passing a beam of infrared radiation through the pellet and measuring the absorption as a
function of wavenumber (cm~1).

Electron lonization Mass Spectrometry (EI-MS)

A sample of 4,4'-dinitrodiphenyl ether is introduced into the ion source of a mass
spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically
70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions
are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records
the abundance of each ion, generating a mass spectrum that provides information about the
molecular weight and fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of utilizing different spectroscopic
techniques to elucidate the structure of 4,4'-dinitrodiphenyl ether.
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Spectroscopic Analysis of 4,4'-Dinitrodiphenyl Ether

Spectroscopic Techniques
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(*H and 3C) IR Spectroscopy
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Functional Groups
- Nitro Group (NOz2)
- Ether Linkage (C-O-C)
- Aromatic Rings

Carbon-Hydrogen Framework
- Chemical Environment
- Connectivity

Structural Elucidation of
4,4'-Dinitrodiphenyl! Ether

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 4,4'-Dinitrodiphenyl Ether: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089414+#spectroscopic-data-nmr-ir-mass-spec-of-4-
4-dinitrodiphenyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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